4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde: is a heterocyclic compound that combines the structural features of imidazole and thiophene rings Imidazole is a five-membered ring containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the condensation of 2-methylimidazole with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde: can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-methanol.
Substitution: Various N-alkyl or N-acyl derivatives of the imidazole ring.
Scientific Research Applications
4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with biological targets through the imidazole ring, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde: can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring. It has different electronic properties and reactivity.
2-(2-Methyl-1H-imidazol-1-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a thiophene ring. It has different steric and electronic properties.
4-(2-Methyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
These comparisons highlight the unique features of This compound , such as its combination of imidazole and thiophene rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-(2-methylimidazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-7-10-2-3-11(7)8-4-9(5-12)13-6-8/h2-6H,1H3 |
InChI Key |
IOOSDTYPNFPZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.